

1-(2-Chloroethyl)cyclohexan-1-ol CAS number search

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Compound of Interest

Compound Name: 1-(2-Chloroethyl)cyclohexan-1-ol

CAS No.: 40894-07-3

Cat. No.: B13205078

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Technical Guide: 1-(2-Chloroethyl)cyclohexan-1-ol

Core Identity & Chemical Architecture

Property	Data
Chemical Name	1-(2-Chloroethyl)cyclohexan-1-ol
Common Synonyms	1-(2-Chloroethyl)cyclohexanol; 1-Hydroxy-1-(2-chloroethyl)cyclohexane
CAS Number	Not Widely Indexed (See Related Identifiers below)
Molecular Formula	C ₈ H ₁₅ ClO
Molecular Weight	162.66 g/mol
InChIKey	KXDHQOPYCYXECQ-UHFFFAOYSA-N
SMILES	OC1(CCC)CCCCC1

Related Critical Identifiers:

- Spiro-Epoxyde Derivative: 1-Oxaspiro[2.5]octane (CAS 185-70-6)[1]
- Diol Analog: 1-(2-Hydroxyethyl)cyclohexan-1-ol (CAS 40894-17-5)[1][2]

Part 1: Synthesis & Mechanistic Pathways

The synthesis of **1-(2-Chloroethyl)cyclohexan-1-ol** is rarely the endpoint; it is typically a transient chlorohydrin intermediate formed during the construction of spiro-epoxides or generated via the ring-opening of these epoxides.[1]

Method A: The Spiro-Epoxyde Ring Opening (High Purity)

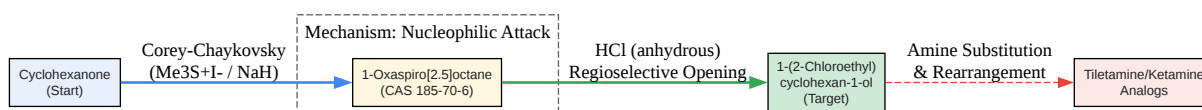
This is the most reliable method for isolating the alcohol.[1] The strained spiro-epoxide (1-oxaspiro[2.5]octane) undergoes regiospecific ring opening with hydrochloric acid.[1]

- Precursor Synthesis: Cyclohexanone is converted to 1-oxaspiro[2.5]octane via the Corey-Chaykovsky reaction using dimethylsulfoxonium methylide.[1]
- Ring Opening: The epoxide is treated with anhydrous HCl or metal chlorides (e.g.,) to yield the chlorohydrin.

Method B: Organometallic Addition (Direct Route)

Direct addition of a 2-haloethyl organometallic species to cyclohexanone.[1] Note that 2-chloroethylmagnesium bromide is unstable (prone to elimination); therefore, organolithium species generated at low temperatures are preferred.[1]

Reaction Scheme (DOT Visualization):



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Figure 1: Synthetic pathway from cyclohexanone to the target chlorohydrin and downstream applications.[1]

Part 2: Applications in Drug Development

This compound serves as a versatile bifunctional building block containing both a nucleophilic hydroxyl group and an electrophilic alkyl chloride.[1]

1. Precursor for Spiro-Heterocycles

The geminal substitution pattern allows for rapid cyclization into spiro-fused systems, which are "privileged scaffolds" in medicinal chemistry due to their ability to orient substituents in defined 3D space.[1]

- Mechanism: Treatment with base triggers intramolecular displacement of the chloride by the alkoxide, reforming the spiro-epoxide or, in the presence of other nucleophiles, forming spiro-morpholines or spiro-dioxanes.[1]

2. Synthesis of Dissociative Anesthetics (Tiletamine/Ketamine Analogs)

While Tiletamine (CAS 14176-49-9) typically contains a thiophene ring, **1-(2-Chloroethyl)cyclohexan-1-ol** is a structural analog used to synthesize des-thienyl tiletamine derivatives.[1]

- Protocol: The chloro-group is displaced by an amine (e.g., ethylamine), followed by thermal rearrangement of the resulting imine (if ketone functionality is introduced) or direct formation of amino-alcohols.[1]

3. NMDA Receptor Antagonists

Research indicates that cyclohexane-based amino-alcohols derived from this chlorohydrin exhibit binding affinity for the PCP site of the NMDA receptor, similar to Phencyclidine (PCP) but with modified pharmacokinetic profiles.[1]

Part 3: Experimental Protocol (Spiro-Epoxy Route)

Objective: Synthesis of **1-(2-Chloroethyl)cyclohexan-1-ol** from 1-oxaspiro[2.5]octane.

Reagents:

- 1-Oxaspiro[2.5]octane (10 mmol)[1]
- Hydrochloric acid (conc. or 4M in dioxane)[1]
- Dichloromethane (DCM)[1]
- Magnesium sulfate (
[1])

Step-by-Step Methodology:

- Preparation: Dissolve 1.12 g (10 mmol) of 1-oxaspiro[2.5]octane in 20 mL of anhydrous DCM under nitrogen atmosphere.
- Acid Addition: Cool the solution to 0°C. Dropwise add 1.2 equivalents of HCl (4M in dioxane).
- Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour. Monitor by TLC (hexane/ethyl acetate 4:1) for the disappearance of the epoxide.
- Workup: Quench with saturated
solution. Extract the aqueous layer with DCM (3 x 15 mL).
- Purification: Dry combined organics over
, filter, and concentrate in vacuo. The crude chlorohydrin is typically a viscous oil. Purify via flash column chromatography if necessary (Silica gel, 10-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

- IR Spectroscopy: Look for a broad -OH stretch ($\sim 3400\text{ cm}^{-1}$) and the absence of the characteristic epoxide ring stretch ($\sim 850\text{-}950\text{ cm}^{-1}$). [1]

- ^1H NMR: The methylene protons adjacent to the chlorine () will appear as a triplet around 3.6-3.8 ppm.[1]

Part 4: Safety & Handling (E-E-A-T)

- Hazard Classification: Irritant (Skin/Eye), Potential Alkylating Agent.[1]
- Handling: This compound is an alkyl chloride and can act as an alkylating agent.[1] Use strictly in a fume hood.
- Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.
- Reactivity: Incompatible with strong bases (reverts to epoxide) and strong oxidizing agents. [1]

References

- Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂).[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link](#)[1]
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Sources

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- [2. 1-\(2-hydroxyethyl\)cyclohexan-1-ol - C8H16O2 | CSSS00000076584 \[chem-space.com\]](#)
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